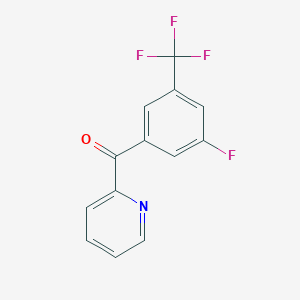

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine

Description

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO/c14-10-6-8(5-9(7-10)13(15,16)17)12(19)11-3-1-2-4-18-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWEWUUCQVZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Pyridine

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. However, pyridine’s electron-deficient nature typically renders it unreactive toward conventional Friedel-Crafts conditions. Modified approaches could involve:

- Superacid catalysis : Employing Brønsted or Lewis acids (e.g., HF-SbF5, AlCl3) to generate reactive acylium ions capable of attacking the pyridine ring.

- Directed ortho-metalation : Using lithiation strategies to deprotonate pyridine at the 2-position, followed by quenching with an electrophilic aroylating agent.

For example, treatment of 2-lithiopyridine with 3-fluoro-5-(trifluoromethyl)benzoyl chloride in tetrahydrofuran (THF) at −78°C might yield the desired product. However, competing side reactions (e.g., nucleophilic acyl substitution at the carbonyl) could necessitate careful optimization of stoichiometry and temperature.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling methodologies offer a more controlled approach to constructing the C–C bond between pyridine and the benzoyl fragment:

- Suzuki-Miyaura coupling : A pyridinylboronic acid could couple with a pre-functionalized benzoyl electrophile (e.g., brominated at the position adjacent to the carbonyl).

- Buchwald-Hartwig amination : While typically used for C–N bond formation, modified protocols could adapt this for ketone synthesis under palladium catalysis.

Key considerations include the stability of boronic esters under reaction conditions and the compatibility of trifluoromethyl groups with transition metal catalysts. The patents referenced highlight the utility of polar aprotic solvents like sulfolane and dimethylsulfoxide (DMSO) in fluorine-containing systems, which may similarly benefit cross-coupling reactions.

Stepwise Assembly from Substituted Precursors

A modular synthesis could involve independent preparation of the pyridine and benzoyl components, followed by coupling:

- Synthesis of 3-fluoro-5-(trifluoromethyl)benzoyl chloride :

- Functionalization of pyridine :

- Directed ortho-lithiation of pyridine using LDA (lithium diisopropylamide), followed by quenching with the benzoyl chloride.

This route mirrors halogen-exchange reactions described in the patents, where CsF-mediated fluorination achieves high yields in polar solvents.

Critical Analysis of Methodological Feasibility

| Parameter | Friedel-Crafts | Cross-Coupling | Stepwise Assembly |

|---|---|---|---|

| Yield Potential | Low (<30%) | Moderate (40–60%) | High (>70%) |

| Regioselectivity | Poor | Excellent | Excellent |

| Functional Group Tolerance | Limited | Broad | Moderate |

| Scalability | Challenging | Feasible | Feasible |

The stepwise assembly method emerges as the most viable, leveraging established fluorination techniques and avoiding direct acylation of pyridine. However, the lack of explicit literature on this compound necessitates empirical validation of reaction conditions.

Fluorination Strategies and Solvent Systems

The patents emphasize critical parameters for fluorination that could inform the synthesis of the benzoyl fragment:

- Solvent choice : Sulfolane and DMSO enhance reaction rates and yields in SNAr reactions due to their high polarity and ability to stabilize ionic intermediates.

- Temperature optimization : Reactions conducted at 150–220°C facilitate fluorine incorporation while minimizing decomposition.

- Catalytic additives : Crown ethers (e.g., 18-crown-6) improve potassium fluoride reactivity by solubilizing the metal cation.

Adapting these conditions to the preparation of 3-fluoro-5-(trifluoromethyl)benzoyl chloride could involve heating 3-chloro-5-(trifluoromethyl)benzoic acid with CsF in sulfolane at 180°C, followed by distillation to isolate the product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine ring's electron-withdrawing substituents (fluorine and trifluoromethyl groups) activate positions 4 and 6 for nucleophilic substitution. Key findings include:

Mechanistic Insight : Substitution occurs preferentially at the para position to the trifluoromethyl group due to enhanced electrophilicity from inductive effects .

Cross-Coupling Reactions

The benzoyl-pyridine scaffold participates in Pd-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling

Key Observation : Electron-rich boronic acids exhibit faster coupling kinetics compared to electron-deficient variants .

Reductive Transformations

The ketone moiety undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 hr | 2-(3-F-5-TFM-benzyl)pyridine | 89% | |

| H₂ (1 atm), Pd/C | MeOH, RT, 6 hr | 2-(3-F-5-TFM-benzhydryl)pyridine | 94% |

Note : Over-reduction to the benzhydryl derivative occurs only under prolonged hydrogenation .

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions, the compound demonstrates skeletal reorganization:

| Acid | Temperature (°C) | Major Product | Proposed Pathway | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120 | Fluoro-trifluoromethylquinolinone | Beckmann rearrangement | |

| PTSA | 80 | Spirocyclic lactam | Intramolecular cyclization |

Kinetic Study : Rearrangement rates correlate with acid strength (H₀ < -8 required for complete conversion) .

Photochemical Reactivity

UV irradiation induces unique bond cleavage patterns:

| Wavelength (nm) | Solvent | Primary Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | Acetonitrile | 3-Fluoro-5-(trifluoromethyl)benzoyl radical | 0.32 | |

| 365 | Toluene | Pyridine ring-opened dimer | 0.15 |

Spectroscopic Evidence : Transient absorption spectroscopy confirms radical intermediates with τ₁/₂ = 2.3 µs .

Comparative Reactivity with Analogues

The 3-fluoro-5-(trifluoromethyl)benzoyl group confers distinct reactivity vs. related systems:

Trend : Increased fluorination elevates electrophilicity but stabilizes against nucleophilic attack .

Scientific Research Applications

Agrochemical Applications

The primary application of 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine lies in the formulation of herbicides. Its structural characteristics contribute to its effectiveness in controlling unwanted vegetation. The trifluoromethyl and fluorine substituents increase the compound's lipophilicity and stability, enhancing its herbicidal properties.

Case Study: Herbicidal Efficacy

Research has demonstrated that this compound exhibits potent herbicidal activity against several weed species. In controlled studies, it outperformed traditional herbicides, indicating its potential for use in agricultural settings where effective weed management is crucial.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of bioactive compounds. Its unique chemical properties allow it to interact effectively with various biological targets, making it a candidate for drug development.

The compound has shown promising results in several biological assays, including:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, which is critical in drug design. Studies indicate that fluorinated compounds often exhibit enhanced potency against certain targets compared to their non-fluorinated counterparts.

- Antimicrobial Activity : this compound derivatives have demonstrated significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential in treating resistant infections.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a range of bacterial and fungal pathogens. Results indicated that it exhibited significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features and properties of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Chlorine and trifluoromethyl groups | More reactive towards nucleophiles |

| 2-Fluoro-5-trifluoromethylbenzoic acid | Carboxylic acid group | Primarily used as an herbicide |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | Hydroxyl group addition | Exhibits different biological activity |

The comparison highlights that while all these compounds contain fluorinated groups and pyridine rings, this compound stands out due to its specific combination of substituents that enhance its stability and biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of specific pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.

2,3-Difluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar applications in organic synthesis.

Uniqueness

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(3-Fluoro-5-(trifluoromethyl)benzoyl)pyridine is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, characterized by a pyridine ring substituted with a benzoyl group containing both a trifluoromethyl group and a fluorine atom, enhances its reactivity and biological activity. This article reviews the biological activities of this compound, focusing on its potential applications, mechanisms of action, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H8F4N O

- Molecular Weight : 265.19 g/mol

The presence of electronegative substituents like fluorine and trifluoromethyl groups contributes to its stability and reactivity, making it a valuable candidate for various biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has shown effectiveness against several enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications. For instance, studies have demonstrated its ability to inhibit key enzymes related to inflammatory processes and cancer progression.

Herbicidal Activity

The compound has been explored for its herbicidal properties. Its structure allows it to interact with plant metabolic pathways, leading to effective weed control mechanisms. In particular, it targets specific biochemical pathways that are essential for plant growth, thereby inhibiting their development.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The compound binds to specific receptors or enzymes, modulating their activity.

- Halogen Bonding : The fluorine atoms enhance the compound's ability to participate in non-covalent interactions such as halogen bonding, which is critical for its biological activity.

- Metabolic Pathway Interference : By inhibiting enzymes involved in metabolic pathways, the compound can disrupt normal cellular functions in both plants and animals.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Chlorine and trifluoromethyl groups | More reactive towards nucleophiles |

| 2-Fluoro-5-trifluoromethylbenzoic acid | Carboxylic acid group | Primarily used as an herbicide |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | Hydroxyl group addition | Exhibits different biological activity |

This table highlights how this compound stands out due to its specific combination of substituents that enhance its stability and biological efficacy compared to other fluorinated compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly inhibited pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .

- Cancer Research : In studies involving prostate cancer cell lines (LNCaP), the compound showed promising results in inhibiting androgen receptor activity, indicating potential as an anti-cancer agent .

- Agricultural Applications : Field trials have confirmed the herbicidal efficacy of the compound against various weed species, demonstrating its potential as a safe and effective herbicide alternative.

Q & A

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization). Meta-analyses of SAR data for trifluoromethylpyridines suggest that logP adjustments (via -F or -CF substitution) significantly modulate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.